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Compound of Interest

6-chloropyridazine-3-carboxylic
Acid

Cat. No.: B130305

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the heterocyclic compound 6-chloropyridazine-3-carboxylic acid. This document is
intended to serve as a valuable resource for researchers and professionals engaged in drug
discovery, chemical synthesis, and materials science, offering detailed spectral analysis and
the methodologies for their acquisition.

Chemical Structure and Properties

o |[UPAC Name: 6-chloropyridazine-3-carboxylic acid

CAS Number: 5096-73-1[1]

Molecular Formula: CsH3CIN202[1][2]

Molecular Weight: 158.54 g/mol [1][2]

Appearance: White to off-white crystalline solid.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 6-chloropyridazine-3-carboxylic acid, summarized in clear,
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tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below are the predicted *H and 3C NMR spectral data for 6-
chloropyridazine-3-carboxylic acid.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~8.1 d ~9.0 H-4

~7.9 d ~9.0 H-5

>10 (broad) s - -COOH

Table 2: 13C NMR Spectroscopic Data

While specific experimental data is not readily available in the public domain, PubChem
indicates the existence of a 13C NMR spectrum for 6-chloropyridazine-3-carboxylic acid.[2]
The predicted chemical shifts are presented below.

Chemical Shift (6, ppm) Assignment
~165 -COOH

~155 C-6

~150 C-3

~130 C-4

~128 C-5

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in a
molecule. The characteristic absorption bands for 6-chloropyridazine-3-carboxylic acid are
detailed below.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)

] C=C and C=N stretching
~1600-1450 Medium o
(Aromatic ring)
~1300 Medium C-O stretch
Below 800 Medium C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge

. Relative Intensity Assignment
Ratio)
] [M]*, Molecular ion peak
158/160 Major ) ]
(isotopic pattern for Cl)
141/143 Fragment [M-OH]*
113/115 Fragment [M-COOH]*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to
obtain the spectroscopic data presented above.
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Synthesis of 6-Chloropyridazine-3-carboxylic Acid

A common synthetic route involves the oxidation of 3-chloro-6-methylpyridazine. In a typical
procedure, 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid and cooled in
an ice bath. An oxidizing agent, such as potassium permanganate or potassium dichromate, is
then added portion-wise while maintaining a low temperature. The reaction mixture is stirred for
several hours and then worked up by pouring it onto ice, followed by extraction with an organic
solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated
to yield 6-chloropyridazine-3-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 6-chloropyridazine-3-carboxylic acid is
dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl
sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs), in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 300 MHz or higher field NMR
spectrometer.

e H NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 30-45 degrees

e 13C NMR Parameters:
o Number of scans: 1024-4096
o Relaxation delay: 2-5 seconds

o Proton decoupling: Broadband decoupling

FT-IR Spectroscopy
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e Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

e Parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm™!

o Number of scans: 16-32

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as
methanol or acetonitrile.

e Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is
commonly used.

e Parameters:
o lonization mode: Positive or negative ion mode
o Mass range: m/z 50-500

o Capillary voltage and cone voltage are optimized to achieve good signal intensity and
fragmentation.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 6-
chloropyridazine-3-carboxylic acid.
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Spectroscopic Analysis
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Diagram 1: Workflow from synthesis to spectroscopic analysis.
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Diagram 2: Logical flow of spectroscopic data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b130305?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/6-chloropyridazine-3-carboxylic-acid-5096-73-1
https://pubchem.ncbi.nlm.nih.gov/compound/6415762
https://pubchem.ncbi.nlm.nih.gov/compound/6415762
https://www.benchchem.com/product/b130305#spectroscopic-data-nmr-ir-mass-spec-of-6-chloropyridazine-3-carboxylic-acid
https://www.benchchem.com/product/b130305#spectroscopic-data-nmr-ir-mass-spec-of-6-chloropyridazine-3-carboxylic-acid
https://www.benchchem.com/product/b130305#spectroscopic-data-nmr-ir-mass-spec-of-6-chloropyridazine-3-carboxylic-acid
https://www.benchchem.com/product/b130305#spectroscopic-data-nmr-ir-mass-spec-of-6-chloropyridazine-3-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b130305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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